3,5-Dibromo-2-nitroaniline is an aromatic compound characterized by the presence of two bromine atoms and one nitro group attached to a benzene ring that also contains an amino group. Its chemical formula is CHBrNO. The compound is notable for its bright yellow color and is used primarily in organic synthesis and pharmaceutical applications. The presence of the nitro and amino groups makes it a versatile intermediate in various
3,5-Dibromo-2-nitroaniline exhibits significant biological activity. Research indicates that it may possess antioxidant and anti-inflammatory properties. Additionally, it has been shown to inhibit certain enzymes involved in drug metabolism, particularly cytochrome P450 enzymes such as CYP2C8. This inhibition can affect the metabolism of various pharmaceuticals, potentially leading to altered pharmacokinetics of co-administered drugs.
The synthesis of 3,5-dibromo-2-nitroaniline typically involves:
These steps can be optimized for yield and purity through careful control of reaction conditions such as temperature and concentration .
3,5-Dibromo-2-nitroaniline is utilized in various fields:
Studies on 3,5-dibromo-2-nitroaniline have focused on its interactions with biological molecules. The compound's ability to inhibit cytochrome P450 enzymes suggests that it can alter metabolic pathways in cells. These interactions are crucial for understanding its pharmacological effects and potential toxicities when used in therapeutic contexts .
Several compounds share structural similarities with 3,5-dibromo-2-nitroaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Dibromoaniline | Contains two bromine atoms but lacks nitro group | Primarily used in dye synthesis |
| 4-Bromo-2-nitroaniline | Contains one bromine atom and one nitro group | Exhibits different reactivity patterns |
| 2-Amino-5-nitrobenzonitrile | Contains a nitro group and a cyano group | Focused on different biological activities |
The unique combination of two bromine atoms and a nitro group in 3,5-dibromo-2-nitroaniline distinguishes it from these similar compounds. This structural arrangement enhances its reactivity profile, making it particularly useful in enzyme inhibition studies and organic synthesis applications .